2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene
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Overview
Description
. Its unique structure, featuring both chloro and trifluoromethyl groups, makes it an interesting subject for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene typically involves the reaction of 2-chloro-2-trifluoromethyl-1,1-dichloroethylene with 4’-acetylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), and bases (potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Products with substituted nucleophiles at the chloro position.
Oxidation: Carboxylic acids derived from the oxidation of acetyl groups.
Reduction: Alcohols derived from the reduction of acetyl groups.
Scientific Research Applications
2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The acetylphenoxy groups may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-trifluoromethyl-1,1-diphenylethylene
- 2-Chloro-2-trifluoromethyl-1,1-bis(4’-methoxyphenoxy)ethylene
- 2-Chloro-2-trifluoromethyl-1,1-bis(4’-hydroxyphenoxy)ethylene
Uniqueness
2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene is unique due to the presence of acetyl groups, which can undergo various chemical transformations, making it a versatile compound for synthetic and research applications. The combination of chloro and trifluoromethyl groups also imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
Properties
IUPAC Name |
1-[4-[1-(4-acetylphenoxy)-2-chloro-3,3,3-trifluoroprop-1-enoxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3O4/c1-11(24)13-3-7-15(8-4-13)26-18(17(20)19(21,22)23)27-16-9-5-14(6-10-16)12(2)25/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKSKVCOTUCDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=C(C(F)(F)F)Cl)OC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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